molecular formula C7H10N2O2 B2480293 5-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 92933-47-6

5-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2480293
CAS RN: 92933-47-6
M. Wt: 154.169
InChI Key: CHWXKAHFWLSLOQ-UHFFFAOYSA-N
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Patent
US07745450B2

Procedure details

To an ice-cooled and stirred solution of 2.9 g (18.8 mmol) 5-isopropylpyrazol-3-carboxylic acid II (lit.: Baraldi P. G. et al: Farmaco, 46, 1337 (1991); mp=136-140° C.) in fuming sulphuric acid (65%) the nitric acid (65%) was added portion wise. The stirring was continued for 1 h at room temperature and then another 3 h at 104° C. temperature and then poured into ice-water. The white precipitate of product was filtered and crystallized from water; (yield 76%); mp=139-142° C.; 1H NMR (300 MHz, DMSO): 1.22 d (6H, 7.1 Hz), 2.94 sept (1H, 7.1 Hz), 3.33 s (1H), 6.45 bs (1H); CHN required: C=42.02%; H=4.56%; N=21.09; found: C=42.41%; H=4.49%; N=21.01%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[NH:8][N:7]=[C:6]([C:9]([OH:11])=[O:10])[CH:5]=1)([CH3:3])[CH3:2].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[CH:1]([C:4]1[NH:8][N:7]=[C:6]([C:9]([OH:11])=[O:10])[C:5]=1[N+:12]([O-:14])=[O:13])([CH3:3])[CH3:2]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)(C)C1=CC(=NN1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portion wise
FILTRATION
Type
FILTRATION
Details
The white precipitate of product was filtered
CUSTOM
Type
CUSTOM
Details
crystallized from water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)C1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.